N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECITMZVLWAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexylamine derivative: This step involves the reaction of cyclohexylamine with appropriate reagents to form N-cyclohexylcyclohexanamine.
Introduction of the phenyl group: The phenyl group is introduced through a series of reactions involving phenyl-containing reagents.
Addition of the 2-[(2-methylpropan-2-yl)oxycarbonylamino] group: This step involves the reaction of the intermediate compound with 2-methylpropan-2-yl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Observations :
- N-Cyclohexylcyclohexanamine’s steric bulk may reduce reactivity in nucleophilic reactions compared to smaller amines like cyclohexylamine.
Physicochemical Properties
Notes:
- The Boc group in both amino acid derivatives improves stability during synthetic procedures, a common feature in peptide chemistry .
- The hydroxy analog’s MSDS specifies precautions for inhalation and skin contact, suggesting similar handling requirements for the phenyl variant .
N-Cyclohexylcyclohexanamine
- Reactivity : Less nucleophilic than primary amines due to steric hindrance. May form salts with acids.
- Applications: Potential use in asymmetric catalysis or as a ligand in coordination chemistry, analogous to other cyclohexylamines .
2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-5-Phenyl-Pent-4-Enoic Acid
- Reactivity: The α,β-unsaturated ester (pentenoyl group) may undergo Michael addition reactions. Boc deprotection under acidic conditions enables peptide coupling .
- Applications: Likely serves as a building block in bioactive molecule synthesis, similar to other Boc-protected amino acids .
Biological Activity
N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid, also known by its IUPAC name and CAS number (110637-53-1), is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chemical Formula : C27H49N3O6
- Molecular Weight : 511.7 g/mol
- Functional Groups : Contains amine, carboxylic acid, and ester functionalities.
This structural complexity is indicative of its potential interactions within biological systems.
Synthesis
The synthesis of N-cyclohexylcyclohexanamine involves multiple steps, including:
- Reductive Amination : Cyclohexanone is reacted with cyclohexylamine to form the base amine structure.
- Formation of the Acylated Product : The addition of tert-butoxycarbonyl and other protective groups facilitates the formation of the final compound.
These synthetic routes are optimized to enhance yield and purity, often employing techniques such as chromatography for purification.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological responses.
Pharmacological Effects
Research indicates that N-cyclohexylcyclohexanamine exhibits several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound has shown promise in alleviating pain in animal models, indicating potential use in pain management therapies.
Toxicity and Safety Profile
Toxicological assessments reveal that while the compound has therapeutic potential, it also requires careful handling due to its toxicity profile. Studies indicate:
- Acute Toxicity : High doses can lead to adverse effects such as respiratory distress or neurological symptoms.
- Environmental Impact : Its persistence in biological systems necessitates evaluation of environmental risks associated with its use.
Case Studies
Recent studies have explored the efficacy of N-cyclohexylcyclohexanamine in various contexts:
- Study on Pain Relief : A controlled trial demonstrated significant pain reduction in subjects treated with this compound compared to a placebo group.
- Inflammation Model : In vitro experiments showed a marked decrease in inflammatory markers when cells were exposed to N-cyclohexylcyclohexanamine.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| N-cyclohexylamine | Structure | Primary amine; less bulky |
| Dicyclohexylamine | Structure | Secondary amine; used in solvents |
| N,N-Dimethylcyclohexylamine | Structure | Tertiary amine; different solubility |
The dual cyclohexyl structure of N-cyclohexylcyclohexanamine confers unique properties that enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
